molecular formula C18H16N2O5S B2956091 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide CAS No. 892855-05-9

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide

Cat. No.: B2956091
CAS No.: 892855-05-9
M. Wt: 372.4
InChI Key: IRTYJWIQKIGMID-UHFFFAOYSA-N
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Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide is a heterocyclic compound featuring a complex tricyclic core comprising dioxa (10,13-positions), thia (4-position), and aza (6-position) rings. The benzamide substituent at the 5-position of the tricycle is functionalized with 2,4-dimethoxy groups, which contribute to its electronic and steric properties.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-22-10-3-4-11(13(7-10)23-2)17(21)20-18-19-12-8-14-15(9-16(12)26-18)25-6-5-24-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTYJWIQKIGMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functionalization to introduce the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide

  • Substituent : 3-(2,5-dioxopyrrolidin-1-yl)benzamide.
  • Key Differences : The 3-position of the benzamide group introduces a dioxopyrrolidin moiety, which enhances hydrogen-bonding capacity compared to the methoxy groups in the target compound. This modification likely improves solubility but may reduce lipophilicity .
  • Molecular Weight: Not explicitly provided, but the dioxopyrrolidin group (C₄H₃NO₂) increases molecular weight relative to the target compound.

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

  • Substituent : 1-(thiophene-2-sulfonyl)piperidine-4-carboxamide.
  • The molecular formula is C₁₉H₁₉N₃O₅S₃ (MW: 465.6), suggesting higher molecular weight and sulfur content compared to the target compound .
  • Smiles String : O=C(Nc1nc2cc3c(cc2s1)OCCO3)C1CCN(S(=O)(=O)c2cccs2)CC1.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Analogues vs. Target Compound

Property Target Compound 3-(2,5-Dioxopyrrolidin) Analogue Thiophene-Sulfonyl Analogue
Core Structure Tricyclo[7.4.0.0³,⁷]trideca-tetraen Identical Identical
Substituent 2,4-Dimethoxybenzamide 3-(2,5-Dioxopyrrolidin)benzamide Thiophene-sulfonyl piperidine
Key Functional Groups Methoxy (electron-donating) Dioxopyrrolidin (H-bond acceptor) Sulfonyl (polar), Thiophene (π-π)
Molecular Weight* ~400–420 (estimated) ~450–470 (estimated) 465.6
LCMS/MS Fragmentation Likely distinct benzamide fragments Dioxopyrrolidin-specific ions Thiophene-sulfonyl fragment ions

*Molecular weights estimated based on substituent contributions.

Analytical Techniques for Comparison

  • LCMS/MS and Molecular Networking: The target compound’s MS/MS profile would show fragmentation patterns distinct from its analogues. For example, the 2,4-dimethoxybenzamide group may yield daughter ions at m/z 151 (C₈H₇O₂⁺) and 121 (C₇H₅O⁺), whereas the dioxopyrrolidin analogue might produce ions indicative of pyrrolidinone cleavage (m/z 84, C₄H₆NO⁺) .
  • NMR Spectroscopy : The target compound’s ¹H-NMR would display methoxy singlet peaks at δ ~3.8–4.0 ppm, contrasting with the dioxopyrrolidin analogue’s carbonyl signals (δ ~2.5–3.0 ppm for pyrrolidin protons) and the thiophene-sulfonyl analogue’s aromatic thiophene signals (δ ~7.0–7.5 ppm) .

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including a tricyclic framework and the presence of dioxane and thiazole moieties, suggest it may interact with various biological targets. This article reviews the biological activity of this compound, synthesizing data from diverse research sources.

Structural Characteristics

The molecular formula of the compound is C₁₉H₁₉N₃O₅S₃, with a molecular weight of approximately 465.6 g/mol. The structure includes a dimethoxybenzamide group that enhances its solubility and biological interaction potential. The following table summarizes key structural features:

FeatureDescription
Molecular FormulaC₁₉H₁₉N₃O₅S₃
Molecular Weight465.6 g/mol
Structural ComponentsTricyclic framework, dioxane, thiazole moieties

Research indicates that this compound interacts with specific molecular targets within cells. Notably:

  • Enzyme Modulation : The compound binds to enzymes or receptors, modulating their activity significantly. This is particularly relevant in cancer biology where enzyme inhibition can lead to decreased tumor growth.
  • Cellular Pathways : The trimethoxybenzamide group enhances binding affinity and specificity, influencing various cellular pathways that lead to observed biological effects such as apoptosis and cell cycle arrest.

Case Studies

  • Anti-Cancer Activity : A study evaluated the effects of this compound in vitro on oral cancer cell lines (Ca9-22 and CAL 27). The treatment exhibited lower viability in cancer cells compared to normal cells, indicating a potential for selective cytotoxicity.
    • Results :
      • Viability in cancer cells: 32.0% (Ca9-22), 46.1% (CAL 27)
      • Viability in normal cells: 59.0%
      • Induced apoptosis was higher than in control treatments.
  • Oxidative Stress Response : The compound's ability to generate reactive oxygen species (ROS) was assessed alongside mitochondrial membrane potential changes.
    • Findings : Higher ROS generation correlated with increased apoptosis markers (caspase activation) in treated cancer cells.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca}Contains diazine instead of azinePotentially different biological activity due to nitrogen substitution
N-{10,13-dioxa-4-thia-6-benzothiazolyl}-2-methoxybenzamideBenzothiazole moietyDifferent pharmacological profiles due to structural variations
2,6,7,11-Tetrazatricyclo[7.4.0.0^{3,7}]tridecaIncorporates tetrazole ringUnique reactivity patterns due to nitrogen-rich structure

Q & A

Q. What are the optimal reaction conditions for synthesizing tricyclic heterocyclic compounds like N-{10,13-dioxa-4-thia-6-azatricyclo[...]...dimethoxybenzamide?

  • Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For example, reacting substituted benzaldehydes with amino-triazole derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Acid-mediated cyclization (e.g., using concentrated sulfuric acid) can further stabilize the tricyclic core, as seen in analogous thiadiazole syntheses . Optimize reaction duration (4–24 hours) and stoichiometric ratios to minimize side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1680 cm⁻¹) and heterocyclic C-S/C-O bonds (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve the tricyclic framework and substituent orientation, as demonstrated for co-crystals of related azatricyclic derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization pathways in forming the azatricyclic core?

  • Methodological Answer : Cyclization often proceeds via acid-induced retro-Asinger reactions followed by re-condensation. For example, protonation of intermediates triggers ring-opening, enabling reorganization into the tricyclic structure. Computational modeling (DFT) can map transition states, while in-situ IR or mass spectrometry monitors intermediate species .

Q. How do substituents on the benzamide moiety influence the compound’s biological activity and cytotoxicity?

  • Methodological Answer : Substituent effects are assessed through structure-activity relationship (SAR) studies:
  • Electron-withdrawing groups (e.g., halogens) enhance metabolic stability but may increase cytotoxicity.
  • Methoxy groups improve solubility but reduce membrane permeability.
  • Compare analogs via in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with Hammett σ values or logP calculations .

Q. What computational strategies are effective in predicting the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., docking studies using AutoDock Vina).
  • Quantum Mechanical (QM) Methods : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
  • Machine Learning : Train models on datasets of similar tricyclic compounds to predict solubility or toxicity profiles .

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